1-(4-Phenylpiperazin-1-YL)propan-2-amine
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Overview
Description
1-(4-Phenylpiperazin-1-YL)propan-2-amine is a chemical compound with the CAS Number: 25032-16-0 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1-methyl-2-(4-phenyl-1-piperazinyl)ethylamine . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 1-(4-Phenylpiperazin-1-YL)propan-2-amine and its derivatives has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the application of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The InChI code for 1-(4-Phenylpiperazin-1-YL)propan-2-amine is 1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
1-(4-Phenylpiperazin-1-YL)propan-2-amine is a powder that is stored at room temperature . Its molecular weight is 219.33 .Scientific Research Applications
Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .
Antimicrobial Activity
The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anti-Alzheimer Agents
Novel aryl (4-phenylpiperazin-1-yl)methanethione derivatives were designed and synthesized as new anti-Alzheimer agents .
DPPH Scavenging, Analgesic and Anti-inflammatory Agent
2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide was designed, synthesized, and biologically evaluated as a DPPH scavenging, analgesic, and anti-inflammatory agent .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.
Mode of Action
Similar compounds have been shown to inhibit ache . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biochemical Pathways
By analogy with similar compounds, it can be inferred that the compound may affect the cholinergic system by inhibiting the breakdown of acetylcholine .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
By analogy with similar compounds, it can be inferred that the compound may enhance cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.
Safety and Hazards
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12(14)11-15-7-9-16(10-8-15)13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHNYGLGZONQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-YL)propan-2-amine |
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